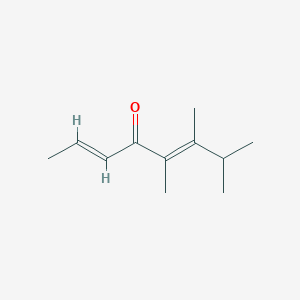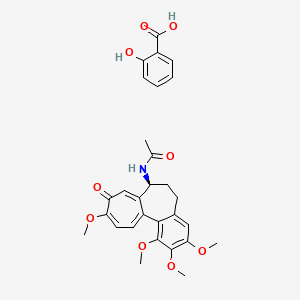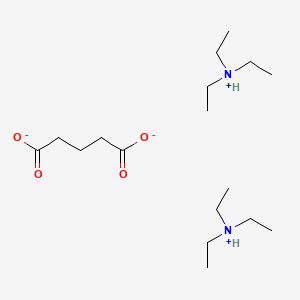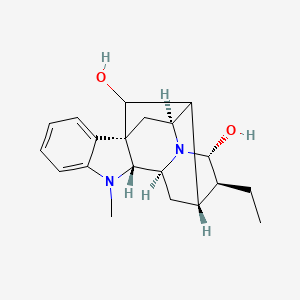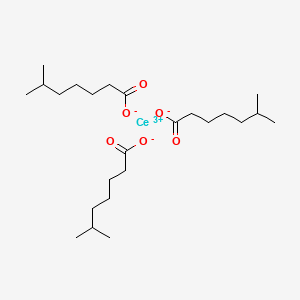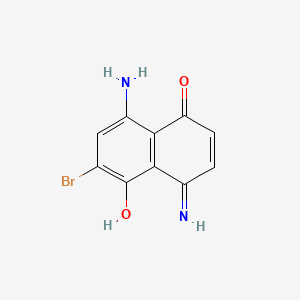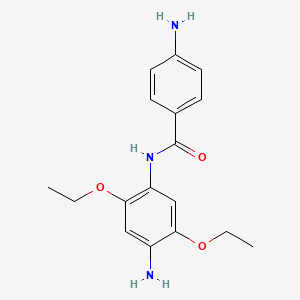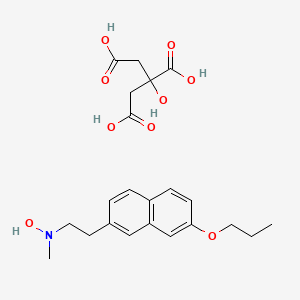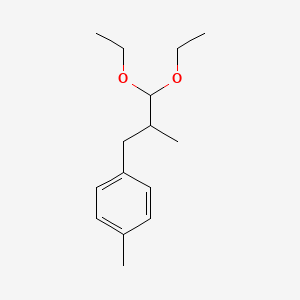
(E,E)-6-Phenyl-2,4-hexadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-6-Phenyl-2,4-hexadienamide is an organic compound characterized by its conjugated diene system and amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-6-Phenyl-2,4-hexadienamide typically involves the reaction of a suitable diene precursor with an amide source under specific conditions. One common method is the reaction of (E,E)-1,3-hexadiene with benzamide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-6-Phenyl-2,4-hexadienamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenyl group and the diene system can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted hexadienones, while reduction can produce phenyl-substituted hexadienes or hexanes.
Applications De Recherche Scientifique
(E,E)-6-Phenyl-2,4-hexadienamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E,E)-6-Phenyl-2,4-hexadienamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The conjugated diene system allows the compound to participate in various chemical reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-1,3-hexadiene: A precursor in the synthesis of (E,E)-6-Phenyl-2,4-hexadienamide.
Benzamide: Another precursor used in the synthesis.
Phenyl-substituted dienes: Compounds with similar structures but different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of a conjugated diene system and an amide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
120231-94-9 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2E,4E)-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H13NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2,(H2,13,14)/b5-2+,10-6+ |
Clé InChI |
ZLGUPZHJSPVACC-SUWMZURFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=C/C=C/C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CC=CC=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


